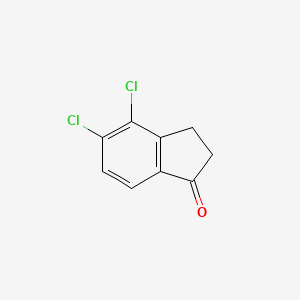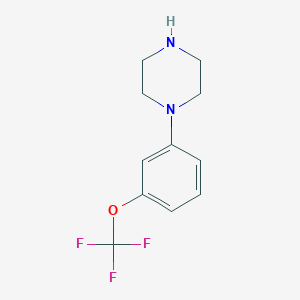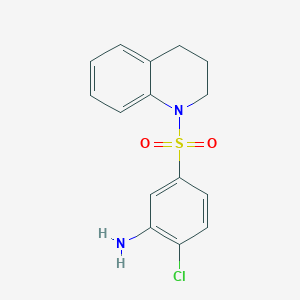
4'-(Trifluoromethyl)biphenyl-3-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Trifluoromethyl)biphenyl-3-ylboronic acid is a boronic acid derivative with the molecular formula C13H10BF3O2 and a molecular weight of 266.03 g/mol. This compound is known for its unique chemical properties, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Trifluoromethyl)biphenyl-3-ylboronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed using a palladium catalyst, where an aryl halide reacts with a boronic acid derivative under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods: Industrial production of 4’-(Trifluoromethyl)biphenyl-3-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4’-(Trifluoromethyl)biphenyl-3-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding biphenyl derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, phenols, and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
4’-(Trifluoromethyl)biphenyl-3-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: This compound is used in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4’-(Trifluoromethyl)biphenyl-3-ylboronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, where the boron atom transfers its organic group to the palladium center. This process is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the reaction.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)benzeneboronic acid
- [p-(Trifluoromethyl)phenyl]boronic acid
Comparison: 4’-(Trifluoromethyl)biphenyl-3-ylboronic acid is unique due to its biphenyl structure, which provides additional steric and electronic properties compared to simpler boronic acids like 4-(Trifluoromethyl)phenylboronic acid. This uniqueness makes it particularly useful in reactions requiring specific steric and electronic environments, enhancing its reactivity and selectivity in various chemical transformations.
Properties
IUPAC Name |
[3-[4-(trifluoromethyl)phenyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(18)19/h1-8,18-19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAAKODXXMTNDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl [1,4'-bipiperidine]-4-carboxylate hydrochloride](/img/structure/B1322947.png)



![3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1322953.png)
